molecular formula C16H13N B560798 9-Ethyl-3-ethynyl-9H-carbazole CAS No. 102792-38-1

9-Ethyl-3-ethynyl-9H-carbazole

Cat. No.: B560798
CAS No.: 102792-38-1
M. Wt: 219.287
InChI Key: GSABLKFBUDPGEP-UHFFFAOYSA-N
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Description

9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of ethyl and ethynyl groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Mode of Action

This compound interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .

Pharmacokinetics

The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-3-ethynyl-9H-carbazole typically involves the following steps:

    Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base such as potassium hydroxide.

    Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where 9-ethyl-9H-carbazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-ethynyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the reactive sites of the carbazole nucleus, particularly at the 3- and 6-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

9-Ethyl-3-ethynyl-9H-carbazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-ethynyl-9H-carbazole stands out due to the presence of both ethyl and ethynyl groups, which enhance its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization and covalent linkage to other molecules, making it a versatile compound for various research and industrial applications.

Biological Activity

9-Ethyl-3-ethynyl-9H-carbazole is a derivative of carbazole that has garnered attention for its potential biological activities, particularly in cancer research. This compound is noted for its interactions with the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis, particularly in melanoma cells.

  • Molecular Formula : C15_{15}H13_{13}N
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 102792-38-1

The primary biological activity of this compound involves its interaction with the p53 pathway:

  • Target : The compound targets the p53 protein, a major tumor suppressor frequently mutated in various cancers. Approximately 84% of human melanomas have wild-type p53, making it an ideal target for therapeutic intervention .

Mode of Action

  • Phosphorylation of p53 : The compound enhances the phosphorylation of p53 at Ser15 in melanoma cells, leading to increased apoptosis.
  • Apoptosis Induction : It promotes apoptosis through the upregulation of caspase activities, which are critical for the apoptotic process. The presence of caspase inhibitors significantly abrogates this effect, indicating that caspases are essential mediators in this pathway .

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity:

  • Cell Growth Inhibition : The compound inhibits the growth of melanoma cells by inducing apoptosis and senescence. In vitro studies show a strong inhibitory effect on both BRAF-mutated and wild-type melanoma cells, while having minimal effects on normal human melanocytes .
Cell Line Effect on Growth Mechanism
BRAF-mutated melanomaStrong inhibitionApoptosis via p53 pathway
Wild-type melanomaStrong inhibitionApoptosis via p53 pathway
Normal melanocytesMinimal effectN/A

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption and Distribution : Studies suggest that the compound has favorable properties for absorption across biological membranes, potentially enhancing its efficacy as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of this compound on melanoma cells, revealing that it significantly increased apoptosis rates and reduced cell proliferation without affecting normal cells .
  • In Vivo Assays : Animal models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates, supporting its potential as a therapeutic agent against melanoma .

Comparative Analysis with Similar Compounds

Several related compounds have been studied for their biological activities:

Compound Name Biological Activity Mechanism
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA)Antitumor activity against melanomaActivation of p53 signaling
9-Ethyl-9H-carbazoleAntioxidant and antibacterial propertiesVarious pathways

Properties

IUPAC Name

9-ethyl-3-ethynylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABLKFBUDPGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699665
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102792-38-1
Record name 9-Ethyl-3-ethynyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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